![molecular formula C22H19FN2O4S B2526462 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 922090-30-0](/img/structure/B2526462.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

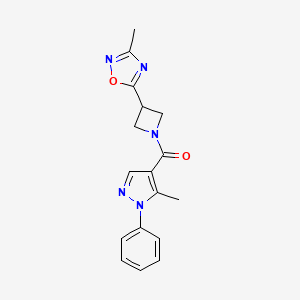

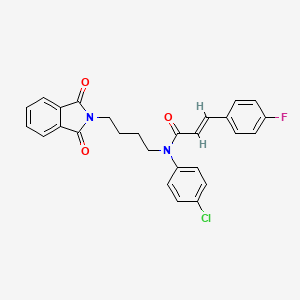

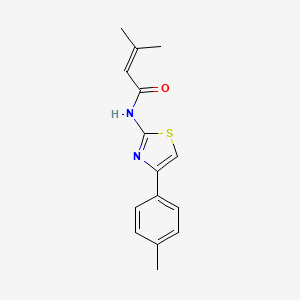

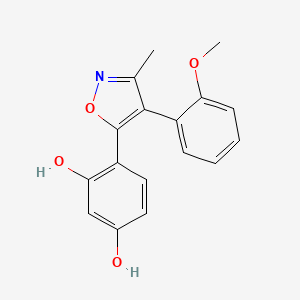

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide is a chemical compound with a molecular formula of C21H16F2N2O4S . It is an intermediate in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the resolution of racemates, which can be accomplished by conventional methods such as crystallization in the presence of a resolving agent, or chromatography, using, for example, a chiral HPLC column .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a dibenzo[b,f][1,4]oxazepin ring, which is substituted at the 2-position with a sulfonamide group and at the 8 and 10 positions with methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 430.424 Da and a mono-isotopic mass of 430.079895 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Solid Support Synthesis : The application of solid support synthesis techniques to create 2-substituted dibenz[b,f]oxazepin-11(10H)-ones showcases the flexibility and efficiency of synthesizing complex chemical structures. This method, utilizing the SNAr (nucleophilic aromatic substitution) methodology on AMEBA resin, highlights the ability to generate compounds with high purity and potentially useful properties in pharmaceuticals and materials science (Ouyang et al., 1999).

Methanesulfonic Acid Salts : The preparation and characterization of methanesulfonic acid salt forms of carbamazepine and its analogues, including structures similar to the queried compound, provide insights into the design of new pharmaceutical agents. These salt forms offer alternative solubility profiles that can influence drug formulation and delivery (Eberlin et al., 2013).

Advanced Materials Development

Polymer Synthesis : Research on the synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid investigates the polymerization variables crucial for achieving high molecular weights. This study is essential for the development of materials with superior mechanical and thermal properties, suitable for high-performance applications (Kim et al., 2005).

Electrochromic Materials : The synthesis and study of dibenzothiepin derivatives attached by Michler's Hydrol Blue units reveal new entries into organic NIR-electrochromic systems. These compounds, exhibiting reversible electrochromic behavior, are promising for applications in smart windows, displays, and energy-efficient devices (Ishigaki et al., 2022).

Biological Applications

- Antimicrobial Activity : The synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, and their evaluation for antimicrobial activity demonstrate the potential of chemical derivatives for developing new antimicrobial agents. Such studies contribute to addressing the growing issue of antibiotic resistance (Janakiramudu et al., 2017).

Propriétés

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c1-14-3-9-21-19(11-14)25(2)22(26)18-12-17(8-10-20(18)29-21)24-30(27,28)13-15-4-6-16(23)7-5-15/h3-12,24H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZGSPXDKFJMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)

![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)

![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2526394.png)

![N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide](/img/structure/B2526396.png)

![4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2526397.png)

![(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2526402.png)